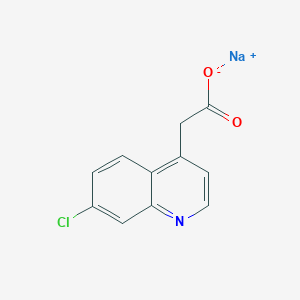

Sodium 2-(7-chloroquinolin-4-yl)acetate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H7ClNNaO2 |

|---|---|

Molecular Weight |

243.62 g/mol |

IUPAC Name |

sodium;2-(7-chloroquinolin-4-yl)acetate |

InChI |

InChI=1S/C11H8ClNO2.Na/c12-8-1-2-9-7(5-11(14)15)3-4-13-10(9)6-8;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1 |

InChI Key |

UETQTRCCOKXEQB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloroquinoline 4 Acetic Acid Derivatives and Their Salts

Specific Synthetic Routes to 2-(7-chloroquinolin-4-yl)acetic Acid

Building upon the nucleophilic substitution strategy, specific and optimized routes have been developed for the synthesis of 2-(7-chloroquinolin-4-yl)acetic acid.

A prominent and well-documented route proceeds through the synthesis of 2-((7-chloroquinolin-4-yl)sulfanyl)acetic acid. matrix-fine-chemicals.com This intermediate is prepared via the nucleophilic substitution of 4,7-dichloroquinoline (B193633) with a sulfur-based nucleophile.

The reaction typically involves heating 4,7-dichloroquinoline with either thioglycolic acid or an ester thereof, such as ethyl 2-thioacetate, in a suitable solvent. researchgate.netchemscene.com The presence of a base like triethylamine (B128534) or sodium ethoxide is often used to facilitate the reaction. nih.gov The resulting thioether, 2-((7-chloroquinolin-4-yl)thio)acetic acid or its ester, is a stable intermediate that can be isolated and purified. matrix-fine-chemicals.com If the ester is formed, a subsequent hydrolysis step is required to yield the free carboxylic acid. This method provides a reliable and chemoselective pathway, taking advantage of the high reactivity of the C-4 chlorine atom. nih.gov

Table 1: Synthesis of 2-((7-chloroquinolin-4-yl)thio)ethanol Intermediate

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,7-dichloroquinoline | 2-mercaptoethanol | Dry Ethanol | Reflux, 5 days, N₂ atmosphere | 2-((7-chloroquinolin-4-yl)sulfanyl)ethanol | 52-65% | nih.gov |

Note: The table describes the synthesis of a related thio-alcohol intermediate, illustrating the general nucleophilic substitution conditions.

Once 2-(7-chloroquinolin-4-yl)acetic acid (or its thio-analogue) is synthesized, the carboxylic acid group of the acetate (B1210297) moiety offers a versatile handle for further derivatization. Standard organic transformations can be applied to create a variety of functional derivatives. nih.govdntb.gov.ua

Common derivatizations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst or using coupling agents can produce various esters. colostate.edu

Amide Formation: Coupling with amines using activating agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) or by converting the acid to an acyl chloride followed by reaction with an amine yields amides. mdpi.comnih.gov

Salt Formation: The target compound, Sodium 2-(7-chloroquinolin-4-yl)acetate, is synthesized through a simple acid-base reaction. Treatment of 2-(7-chloroquinolin-4-yl)acetic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a suitable solvent like water or an alcohol, results in the formation of the corresponding sodium salt.

These derivatization reactions are crucial for modifying the compound's physicochemical properties and for creating libraries of related molecules for further research. nih.govresearchgate.net

Formation of Sodium Salt Forms of Quinoline-4-Acetate Derivatives

The conversion of a carboxylic acid, such as a 7-chloroquinoline-4-acetic acid derivative, into its corresponding sodium salt is a fundamental and widely practiced acid-base neutralization reaction. This transformation is crucial for modifying the physicochemical properties of the compound, such as solubility, which can be important for various applications.

The general procedure involves reacting the quinoline-4-acetic acid derivative with a suitable sodium-containing base. The most common and straightforward method is the use of sodium hydroxide (NaOH). In this reaction, the acidic proton of the carboxylic acid group (-COOH) is transferred to the hydroxide ion (OH⁻), forming water and the sodium salt of the carboxylic acid (a sodium carboxylate).

The reaction can be represented as follows:

R-COOH + NaOH → R-COONa + H₂O

Where 'R' represents the 7-chloroquinolin-4-yl)methyl group.

This process is typically carried out in a suitable solvent, such as water or an alcohol (e.g., ethanol), in which both the starting carboxylic acid and the sodium base have reasonable solubility. tandfonline.com The reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction. tandfonline.com The formation of the sodium salt can often be confirmed by changes in solubility or by analytical techniques such as spectroscopy. Isolation of the solid sodium salt is usually achieved by evaporation of the solvent or by precipitation.

Alternative sodium bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used. These reactions produce carbonic acid (H₂CO₃), which readily decomposes into carbon dioxide gas and water.

2 R-COOH + Na₂CO₃ → 2 R-COONa + H₂O + CO₂

This method is often visually evident due to the effervescence of carbon dioxide gas.

Table 1: Common Bases for Sodium Salt Formation

| Base Name | Chemical Formula | Byproducts | Key Characteristics |

| Sodium Hydroxide | NaOH | Water | Strong base, clean reaction. |

| Sodium Carbonate | Na₂CO₃ | Water, Carbon Dioxide | Weaker base, results in effervescence. |

| Sodium Bicarbonate | NaHCO₃ | Water, Carbon Dioxide | Mild base, useful for sensitive substrates. |

Emerging Synthetic Techniques for Quinoline (B57606) Scaffold Elaboration

Modern synthetic chemistry offers powerful tools for the construction and functionalization of the quinoline ring system. These emerging techniques provide efficient and versatile routes to complex quinoline derivatives, enabling the exploration of new chemical space.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two different molecular fragments. scielo.brbeilstein-journals.org

This methodology has been successfully applied to the 7-chloroquinoline (B30040) scaffold to create novel hybrid molecules. tandfonline.comscielo.br The general strategy involves preparing a quinoline derivative that contains either an azide (B81097) or a terminal alkyne functional group. This functionalized quinoline can then be "clicked" with a variety of molecules possessing the complementary functional group.

For instance, 4-azido-7-chloroquinoline can be synthesized and subsequently reacted with various terminal alkynes in the presence of a copper(I) catalyst to yield a library of 7-chloroquinoline-triazole conjugates. nih.gov This approach allows for the modular and efficient assembly of diverse structures by varying the alkyne component. tandfonline.comscielo.br The use of ultrasound irradiation has also been reported to accelerate these click reactions. tandfonline.comresearchgate.net

General Scheme for CuAAC on a Quinoline Scaffold:

7-Chloroquinoline-Azide + Alkyne-R --(Cu(I) catalyst)--> 7-Chloroquinoline-Triazole-R

This technique is highly valued for its reliability and broad applicability in creating complex molecules from simpler building blocks. beilstein-journals.orgnih.gov

Metal-catalyzed reactions are indispensable for the fundamental construction (annulation) of the quinoline ring itself. These methods often provide access to substituted quinolines that are difficult to prepare via classical named reactions (like the Skraup or Doebner-von Miller syntheses). wikipedia.org Palladium and copper catalysts are among the most extensively used for these transformations. nih.govmdpi.comrsc.org

Palladium-Catalyzed Annulation: Palladium catalysts are highly effective in forming the quinoline skeleton through various cyclization strategies. One notable method involves the oxidative cyclization of o-vinylanilines with alkynes. organic-chemistry.org In this process, new carbon-carbon and carbon-nitrogen bonds are formed in a cascade sequence, leading to highly substituted quinolines. Another approach is the reaction of 2-amino aromatic ketones with alkynes, which provides a direct route to polysubstituted quinolines. rsc.org Palladium catalysis is also employed in the oxidative cyclization of aryl allyl alcohols with anilines, offering a pathway that avoids harsh acidic or basic conditions. scispace.com

Copper-Catalyzed Annulation: Copper catalysts offer a cost-effective and efficient alternative for quinoline synthesis. mdpi.com Copper-catalyzed annulation reactions can proceed through various mechanisms, including those involving C-H bond activation. acs.orgnih.gov For example, copper can catalyze the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines. mdpi.com Another strategy involves the [3 + 2 + 1] annulation of anthranils with phenylacetaldehydes, facilitated by a copper catalyst and an oxidant like dioxygen, to yield 8-acylquinolines. mdpi.com These methods highlight the versatility of copper in forging the bicyclic quinoline framework under relatively mild conditions. rsc.org

Table 2: Examples of Metal-Catalyzed Quinoline Annulation Reactions

| Metal Catalyst | Starting Materials | Product Type | Reference |

| Palladium (Pd) | o-Vinylanilines + Alkynes | 2,3-Disubstituted Quinolines | organic-chemistry.org |

| Palladium (Pd) | 2-Amino Aromatic Ketones + Alkynes | Polysubstituted Quinolines | rsc.org |

| Palladium (Pd) | Aryl Allyl Alcohols + Anilines | Substituted Quinolines | scispace.com |

| Copper (Cu) | Anthranils + Phenylacetaldehydes | 8-Acylquinolines | mdpi.com |

| Copper (Cu) | Ketone Oxime Acetates + o-Trifluoroacetyl Anilines | 4-Trifluoromethyl Quinolines | mdpi.com |

Structure Activity Relationship Sar Studies of 7 Chloroquinoline 4 Acetate Compounds

Influence of the 7-Chloro Substituent on Biological Activity

The presence of a chlorine atom at the 7-position of the quinoline (B57606) nucleus is a recurring and often essential feature in many biologically active molecules, including the well-known antimalarial drug chloroquine (B1663885). nih.govacs.org This substituent is not merely a placeholder but plays a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets. researchgate.net

The introduction of a chlorine atom generally increases the lipophilicity of the molecule. researchgate.net This enhanced lipophilicity can facilitate the passage of the compound through cellular membranes, potentially leading to higher intracellular concentrations at the site of action. researchgate.net Furthermore, the electron-withdrawing nature of chlorine can influence the electronic distribution within the quinoline ring system, affecting how the molecule interacts with receptor sites. researchgate.net

In the context of antimalarial 4-aminoquinolines, the 7-chloro group is considered a critical component for activity against both sensitive and resistant strains of Plasmodium falciparum. nih.gov Its presence has been described as a "magic chloro" due to its importance in marketed drugs. acs.org Studies have shown that replacing the 7-chloro substituent can drastically alter biological activity, highlighting its significance. For instance, modifications at this position are a key strategy in developing new quinoline-based therapeutic agents. nih.gov The 7-chloro group can also prevent metabolic hydroxylation at that position, thereby increasing the metabolic stability and duration of action of the compound. researchgate.net

Criticality of the C-4 Acetate (B1210297) (Carboxylic Acid) Group for Receptor Interaction

The substituent at the C-4 position of the quinoline ring is pivotal for determining the molecule's mechanism of action and its binding affinity to target receptors. In the case of sodium 2-(7-chloroquinolin-4-yl)acetate, the acetate group, which exists as a carboxylate anion under physiological conditions, represents a key interaction point.

The reactivity of the C-4 position on the 7-chloroquinoline (B30040) scaffold makes it a prime site for nucleophilic substitution, allowing for the introduction of various side chains. tandfonline.comsemanticscholar.org The presence of a group capable of forming hydrogen bonds or ionic interactions, such as a carboxylic acid, is often crucial for anchoring the ligand within the binding pocket of a receptor or enzyme. nih.gov

For example, in the design of kinase inhibitors, functional groups at this position often form critical hydrogen bonds with key amino acid residues (like valine) in the ATP-binding cleft of the target kinase, stabilizing the ligand-protein complex. nih.gov The carboxylate group of the acetate moiety is a strong hydrogen bond acceptor and can also participate in ionic interactions with positively charged residues like arginine or lysine, making it a critical feature for receptor engagement. The spatial orientation and electronic properties of this group are thus fundamental to the molecule's biological activity.

Impact of Substitutions and Modifications on the Acetate Side Chain

Modifying the acetate side chain at the C-4 position offers a versatile strategy for fine-tuning the pharmacological properties of 7-chloroquinoline derivatives. The length, rigidity, and substituent pattern of this side chain can significantly influence the compound's potency, selectivity, and pharmacokinetic profile. nih.govmdpi.com

Research on various 7-chloroquinoline analogs demonstrates the profound effect of side-chain modifications. For example, in a series of 7-chloro-(4-thioalkylquinoline) derivatives, the length of the alkyl spacer between the quinoline core and an aromatic ester, as well as the oxidation state of the sulfur atom (sulfanyl, sulfinyl, or sulfonyl), were directly correlated with cytotoxic activity. mdpi.com This indicates that both the electronic nature and the spatial arrangement of the side chain are determinant factors for biological efficacy.

Table 1: Impact of Side Chain Modification on Biological Activity

The conformational flexibility of the side chain at the C-4 position is a critical parameter that governs how a molecule can adapt its shape to fit into a binding site. nih.gov The ability of a side chain to adopt a specific low-energy conformation that is complementary to the receptor surface is essential for potent biological activity.

The quinoline ring itself is a rigid scaffold, but the attached side chain introduces degrees of freedom. nih.gov The length and composition of the acetate side chain dictate its rotational bonds and, consequently, its preferred spatial orientation. For instance, introducing bulky substituents or rigid structural elements like rings can restrict conformational freedom, which may be beneficial if the locked conformation is the bioactive one, but detrimental otherwise. Studies on oxazino-quinoline derivatives showed that homologation of a cyclohexyl moiety in the side chain to a larger cycloheptyl ring caused a reduction in activity, suggesting that the specific size and conformation of the ring are important for optimal interaction. nih.gov

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For quinoline-based compounds, a typical pharmacophore model might include features such as a ring aromatic center, hydrogen bond acceptors/donors, and hydrophobic regions. nih.govnih.gov

The 7-chloroquinoline-4-acetate scaffold contains several key pharmacophoric features:

Aromatic Rings: The quinoline system provides a large hydrophobic surface for π–π stacking or hydrophobic interactions. nih.gov

Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. nih.govnih.gov

Hydrogen Bond Acceptor/Donor: The C-4 acetate group is a potent hydrogen bond acceptor and can interact with key receptor residues. nih.gov

Hydrophobic/Electronic Feature: The 7-chloro group contributes to lipophilicity and specific electronic interactions. researchgate.net

Comparative SAR Analysis Across Different Quinoline-Based Pharmacophores

The 7-chloroquinoline core is a versatile scaffold found in a wide array of therapeutic agents targeting different diseases. nih.govnih.gov Comparing the SAR of 7-chloroquinoline-4-acetate derivatives with other quinoline-based pharmacophores provides a broader understanding of how the core structure can be adapted to interact with diverse biological targets.

Antimalarials (e.g., Chloroquine): In these compounds, the 7-chloroquinoline core is typically attached to a flexible, basic aminoalkyl side chain at the C-4 position. nih.gov The basicity of the side chain is crucial for accumulation in the parasite's acidic food vacuole, a key part of its mechanism of action. nih.gov This contrasts with the acidic acetate side chain, suggesting a completely different mode of receptor interaction and biological target.

Kinase Inhibitors (e.g., Cabozantinib): Many quinoline-based kinase inhibitors feature more complex and rigid side chains at C-4, often involving ether or amine linkages to other aromatic rings. nih.govnih.gov These structures are designed to fit into the ATP-binding pocket of kinases. The 7-position is often substituted with a group that enhances solubility or provides additional interactions. The SAR for these compounds emphasizes the importance of specific hydrogen bonding patterns and hydrophobic interactions within the kinase domain. nih.gov

Anticancer Quinoxalines: While not quinolines, quinoxalines are related N-based heterocyclic scaffolds. SAR studies on these compounds have shown that linkers (e.g., -NH-CO-) and specific substitution patterns on appended phenyl rings are critical for activity. mdpi.com For example, electron-releasing groups on a phenyl ring can decrease activity, while specific chloro-substitutions enhance it. mdpi.com

This comparative analysis reveals that while the quinoline nucleus is a common starting point, the nature of the substituent at the C-4 position is a primary determinant of the compound's therapeutic class and specific biological target. The acidic acetate group of this compound defines a distinct pharmacophore compared to the basic side chains of antimalarials or the complex hydrophobic moieties of kinase inhibitors.

Table 2: List of Chemical Compounds

Mechanistic Investigations of 7 Chloroquinoline 4 Acetate Derivatives in Preclinical Models

Molecular Targets and Signaling Pathway Modulation

Research into the specific molecular targets of Sodium 2-(7-chloroquinolin-4-yl)acetate is limited in publicly available scientific literature. However, the broader class of 7-chloroquinoline (B30040) derivatives has been investigated for its interaction with various cellular signaling pathways, primarily in the context of cancer and infectious diseases. These studies provide a foundational understanding of the potential mechanisms of action for compounds within this chemical family.

Kinase Inhibition (e.g., c-Met, EGFR, VEGFR, PI3K/Akt/mTOR pathways)

While direct evidence for kinase inhibition by this compound is not extensively documented, numerous studies have explored the role of other 7-chloroquinoline derivatives as kinase inhibitors. The quinoline (B57606) scaffold is a common feature in many clinically evaluated kinase inhibitors.

Derivatives of 7-chloroquinoline have been synthesized and evaluated for their potential to inhibit key kinases involved in cancer progression, such as:

Vascular Endothelial Growth Factor Receptor (VEGFR): Certain 7-chloroquinoline derivatives have been investigated as potential inhibitors of VEGFR-2, a key regulator of angiogenesis.

Epidermal Growth Factor Receptor (EGFR): The quinoline core is a well-established scaffold for EGFR inhibitors, and various derivatives have been explored for their activity against this receptor.

c-Met: Some quinoline-based compounds have been designed and synthesized to target the c-Met receptor tyrosine kinase.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy. While some 4-aminoquinoline (B48711) derivatives have been shown to sensitize tumor cells to Akt inhibitors, direct inhibition of the PI3K/Akt/mTOR pathway by this compound has not been specifically reported. nih.gov

Table 1: Examples of Kinase Inhibition by 7-Chloroquinoline Derivatives (Not specific to this compound)

| Derivative Class | Target Kinase | Observed Effect |

| 4-Anilinoquinolines | EGFR | Inhibition of receptor tyrosine kinase activity |

| 4-Phenoxyquinolines | VEGFR | Anti-angiogenic potential |

| Various quinoline hybrids | c-Met | Inhibition of cellular migration and proliferation |

Enzymatic Inhibition (e.g., HIV Integrase, Dihydroorotate (B8406146) Dehydrogenase, DNA Gyrase, Methyltransferases, Proteasomes, Topoisomerases)

The 7-chloroquinoline scaffold is present in molecules that have been shown to inhibit a range of enzymes. However, specific inhibitory activity of this compound against the enzymes listed below is not well-documented.

DNA Gyrase and Topoisomerases: Quinolones are a well-known class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov This mechanism involves the formation of a ternary complex with the enzyme and DNA, leading to a blockage of DNA replication and cell division. nih.gov

HIV Integrase: While various heterocyclic compounds are explored as HIV integrase inhibitors, specific data for 2-(7-chloroquinolin-4-yl)acetate derivatives in this context is not readily available.

Other Enzymes: The broader class of quinoline derivatives has been investigated for inhibitory effects on other enzymes, but specific data for this compound is lacking.

Interactions with Nucleic Acids (DNA/RNA) and Associated Processes

The interaction of quinoline derivatives with nucleic acids is a recognized mechanism of action for some compounds in this class.

Intercalation and DNA Damage Induction

Certain 7-chloroquinoline derivatives have been shown to interact with DNA. For instance, novel 7-Chloro-(4-thioalkylquinoline) derivatives have been reported to induce DNA/RNA damage. nih.gov The planar aromatic ring system of the quinoline core is a structural feature that can facilitate intercalation between DNA base pairs, potentially leading to DNA damage and interference with cellular processes.

Interference with Replication and Transcription Mechanisms

By interacting with DNA, either through intercalation or other binding modes, quinoline derivatives can potentially interfere with the processes of DNA replication and transcription. This interference can inhibit cell proliferation and is a mechanism explored in the development of anticancer agents. Specific studies on how this compound interferes with these mechanisms are not currently available.

Receptor Binding Profiling and Ligand-Receptor Interactions

Detailed receptor binding profiling and specific ligand-receptor interaction studies for this compound are not widely reported in the scientific literature. The biological activity of many compounds is dependent on their specific binding to cellular receptors. For 7-chloroquinoline derivatives, the nature and position of substituents on the quinoline ring system are critical in determining their binding affinity and selectivity for various biological targets. Computational docking studies are often employed to predict the binding modes of new derivatives to the active sites of target proteins, such as kinases and enzymes.

Serotonin (B10506) Receptor Subtype (e.g., 5-HT3, 5-HT4) Modulations

The 7-chloroquinoline scaffold, a core component of this compound, is present in various molecules designed and evaluated for their interaction with serotonin receptors. Research into quinoline derivatives has revealed significant affinity and modulatory activity at both 5-HT3 and 5-HT4 receptor subtypes, suggesting potential neurological applications.

Studies on a series of quinolinecarboxylic acid amides and esters have demonstrated high affinity for the 5-HT3 receptor. researchgate.net For instance, certain derivatives with a quinuclidine (B89598) moiety showed high affinity, with the most potent compound exhibiting a Ki value of 9.9 nM. researchgate.net These compounds were found to act as moderate 5-HT3 antagonists. researchgate.net Further research into 2-alkoxy-quinoline-4-carboxylic acid esters also identified compounds with very high affinity for 5-HT3 receptors, with Ki values as low as 0.31 nM, which is more than tenfold potent than the established antagonist ondansetron. nih.gov These findings suggest that the quinoline structure is a key pharmacophore for 5-HT3 receptor interaction. nih.gov The orientation of carbonyl groups and the nature of substituents on the quinoline ring play a crucial role in determining binding affinity. nih.govnih.gov

Similarly, the quinoline nucleus has been a foundational structure for developing ligands with high affinity for the 5-HT4 receptor. nih.govrsc.org Structure-activity relationship studies on 4-quinolinecarboxylates led to the discovery of novel ligands with Ki values in the subnanomolar range (as low as 0.44 nM). nih.gov The nature of the substituent at position 2 of the quinoline ring and the basic moiety attached elsewhere were found to be critical determinants of binding potency. nih.govrsc.org The prokinetic effects of 5-HT4 receptor agonists are well-established, and recent research highlights the role of these receptors in the intestinal mucosa as a key target. nih.gov The ability of quinoline derivatives to modulate these receptors indicates a potential mechanism for influencing gastrointestinal motility. nih.gov

Table 1: Binding Affinities of Selected Quinoline Derivatives for Serotonin Receptors

| Compound Type | Receptor Target | Key Finding (Ki value) | Reference |

|---|---|---|---|

| Quinolinecarboxylic Acid Amide Derivative | 5-HT3 | 9.9 nM | researchgate.net |

| 2-Alkoxy-quinoline-4-carboxylic Acid Ester | 5-HT3 | 0.31 nM | nih.gov |

| 4-Hydroxy-3-quinolinecarboxamide Derivative | 5-HT3 | 0.48 nM | nih.gov |

| 4-Quinolinecarboxylate Derivative | 5-HT4 | 0.44 nM | nih.gov |

Cellular Mechanisms of Action in Preclinical Models

Apoptosis Induction Pathways

Derivatives of 7-chloroquinoline have demonstrated significant antiproliferative activity by inducing apoptosis in various cancer cell lines. nih.govmdpi.com A study involving a series of novel 7-chloro-(4-thioalkylquinoline) derivatives found that these compounds could effectively trigger programmed cell death. nih.govmdpi.com Mechanistic investigations revealed that at concentrations five times their IC50 value, the most active compounds induced apoptosis in CCRF-CEM leukemia cells. mdpi.com This pro-apoptotic effect is a cornerstone of their anticancer potential, making them a subject of interest for developing new therapeutic agents. nih.gov The induction of apoptosis is often linked to the ability of these compounds to cause cellular damage, including to DNA and RNA. nih.gov

The broader class of quinoline derivatives has also been shown to induce apoptosis through various signaling pathways. nih.gov For example, chloroquine (B1663885), a well-known 4-aminoquinoline, can induce apoptosis in prostate cancer models by promoting the secretion of Prostate Apoptosis Response-4 (Par-4) protein. nih.gov While the exact pathways activated by this compound are not specified, the established pro-apoptotic activity of its structural analogs suggests that it may act through similar mechanisms involving the initiation of cell death cascades in preclinical cancer models.

Cell Cycle Perturbation and Arrest Mechanisms

In addition to inducing apoptosis, 7-chloroquinoline derivatives have been shown to exert their antiproliferative effects by disrupting the normal progression of the cell cycle. mdpi.com Studies on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that treatment of leukemia cells (CCRF-CEM) led to a significant accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com This arrest prevents cells from entering the S phase (DNA synthesis), thereby inhibiting proliferation. This mechanism is a common feature of many anticancer agents, as it effectively halts the growth of tumor cells. nih.govfrontiersin.org

The ability to induce cell cycle arrest is a critical component of the antitumor activity observed in these compounds. For example, analysis of HCT116 colon cancer cells treated with a quillaic acid derivative showed a dose-dependent arrest in the G1 phase, with 81.2% of cells arrested at a concentration of 30 μM. frontiersin.org This disruption of cell cycle progression is often a precursor to apoptosis, indicating an interconnected mechanism of action. By halting cell division, these compounds can sensitize cancer cells to other death signals or induce apoptosis directly.

Reactive Oxygen Species Generation and Oxidative Stress Responses

The 7-chloroquinoline structure is implicated in the modulation of oxidative stress, a mechanism that can contribute to both therapeutic and toxicological effects. Research on 7-chloro-4-(phenylselanyl) quinoline (4-PSQ), a related organoselenium compound, has highlighted its potent antioxidant properties and its ability to combat oxidative damage in preclinical models of aging. nih.govresearchgate.net This compound was found to restore redox homeostasis and repair tissue damage caused by age-related oxidative stress in rats. nih.gov The pharmacological effects of 4-PSQ have been consistently linked to its antioxidant action in various models of toxicity and disease. researchgate.netresearchgate.net

Conversely, other quinoline and quinone-containing compounds are known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress that can trigger cell death, a mechanism exploited in cancer therapy. mdpi.commdpi.com For instance, the natural compound thymoquinone, which has a quinone structure, induces a significant, concentration-dependent increase in ROS levels in breast cancer cells within hours of exposure. mdpi.com This surge in ROS can cause irreparable DNA damage and initiate apoptosis. mdpi.com This dual role—acting as an antioxidant in some contexts and a pro-oxidant in others—suggests that the effect of 7-chloroquinoline derivatives on cellular redox balance may be highly dependent on the specific derivative, the cellular environment, and the biological model being studied.

Heme Detoxification Pathway Interference in Parasitic Models

The primary mechanism of antimalarial action for chloroquine and its derivatives, including those based on the 7-chloroquinoline scaffold, is the disruption of the parasite's heme detoxification process within the host red blood cell. youtube.comdrugbank.com The malaria parasite, Plasmodium falciparum, digests hemoglobin in its acidic food vacuole to obtain essential amino acids. youtube.com This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). nih.gov

To protect itself, the parasite polymerizes the toxic heme into an inert, insoluble crystal called hemozoin, a process also known as biocrystallization. youtube.comdrugbank.com 7-chloroquinoline derivatives, being weak bases, accumulate to high concentrations in the acidic food vacuole of the parasite. nih.govnih.gov Once inside, they interfere with the heme detoxification pathway. The presence of the chlorine atom on the quinoline ring is crucial for the efficient uptake and accumulation of the drug by the parasite. nih.gov

Inhibition of β-Hematin Formation

The critical step in heme detoxification that is targeted by 7-chloroquinoline derivatives is the inhibition of hemozoin formation. mdpi.comnih.gov These drugs are believed to cap the growing hemozoin crystal, preventing further polymerization of heme molecules. youtube.com More specifically, they bind to heme, forming a complex that is toxic to the parasite and prevents its sequestration into hemozoin. youtube.com This inhibition of β-hematin (the synthetic equivalent of hemozoin) formation leads to the buildup of toxic free heme within the parasite. mdpi.comnih.gov

The accumulation of the toxic heme-drug complex and free heme disrupts membrane function, leading to cell lysis and the death of the parasite. youtube.com Numerous studies have confirmed that the ability of various 7-chloroquinoline derivatives to inhibit β-hematin formation correlates well with their antimalarial activity against P. falciparum. nih.govacs.org For example, hydroxypyridone–chloroquine hybrids showed potent β-hematin inhibition activity that was superior to that of chloroquine and strongly correlated with their antiplasmodial activity. nih.gov This mechanism remains a validated and primary target for the design of new antimalarial drugs based on the 7-chloroquinoline scaffold. acs.org

Table 2: Antimalarial Activity and β-Hematin Inhibition of 7-Chloroquinoline Derivatives

| Compound Class | Parasite Strain | Antimalarial Activity (IC50) | β-Hematin Inhibition | Reference |

|---|---|---|---|---|

| 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA-26) | P. falciparum NF54 | 1.29 µM | Acts by accumulating in digestive vacuole | wits.ac.zamesamalaria.org |

| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM-9) | P. falciparum NF54 | 1.42 µM | Acts by accumulating in digestive vacuole | wits.ac.zamesamalaria.org |

| Hydroxypyridone–Chloroquine Hybrids | P. falciparum 3D7 & W2 | Not specified | Activity superior to Chloroquine | nih.gov |

| 1,4-disubstituted phthalazin-aryl/heteroarylhydrazinyl derivatives | P. berghei | Not specified | IC50 = 5–7 μM | acs.org |

Computational Chemistry and Molecular Modeling for Quinoline 4 Acetate Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed understanding of the electronic characteristics of molecules, which is fundamental to their reactivity and interaction with biological targets.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.orgnih.gov It is employed to optimize the molecular geometry of quinoline (B57606) derivatives, determining the most stable three-dimensional arrangement of atoms. researchgate.net This optimization is crucial as the molecular shape directly influences how the compound will interact with a biological receptor.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. scirp.orguantwerpen.bearabjchem.org A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and prone to electronic transitions. uantwerpen.bearabjchem.org

For quinoline derivatives, DFT calculations have shown that the distribution and energies of HOMO and LUMO can be significantly influenced by the nature and position of substituents on the quinoline ring. nih.gov For instance, the presence of an electron-withdrawing group like chlorine at the C-7 position in Sodium 2-(7-chloroquinolin-4-yl)acetate would be expected to lower both HOMO and LUMO energy levels, potentially affecting its reactivity and interaction with biological targets. These calculations help in understanding charge transfer within the molecule and its potential for engaging in various chemical reactions. scirp.org

Below is a table summarizing typical quantum chemical parameters calculated for quinoline derivatives using DFT.

| Parameter | Description | Typical Value Range for Quinoline Derivatives (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | scirp.orgresearchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -4.5 | scirp.orgresearchgate.net |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 2.5 to 5.0 | scirp.orguantwerpen.bearabjchem.orgresearchgate.net |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.0 to 7.5 | arabjchem.org |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.5 to 4.5 | arabjchem.org |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.0 to 2.5 | scirp.orgarabjchem.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ijprajournal.commdpi.com This method is crucial for understanding the mechanism of action of quinoline-4-acetate derivatives at a molecular level. researchgate.net

Docking simulations for quinoline derivatives have been performed against various biological targets, including kinases, reverse transcriptase, and enzymes involved in cancer and infectious diseases. mdpi.comnih.govnih.gov These studies identify the specific binding pocket on the protein where the ligand can fit. The analysis reveals key amino acid residues that form interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com For a compound like this compound, the quinoline ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. ijprajournal.com The nitrogen atom in the quinoline ring and the oxygen atoms in the acetate (B1210297) group can act as hydrogen bond acceptors, forming crucial connections with the protein. rsc.org The chlorine atom can also engage in halogen bonding or hydrophobic interactions, further stabilizing the ligand-protein complex. mdpi.com

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (ΔG), which estimates the strength of the interaction between the ligand and the target. uobaghdad.edu.iq A more negative binding energy suggests a stronger and more stable interaction. uobaghdad.edu.iq By comparing the binding affinities of different quinoline-4-acetate derivatives, researchers can predict which compounds are likely to be more potent inhibitors of a specific protein. nih.govuobaghdad.edu.iq

The simulations also predict the most favorable binding pose or orientation of the ligand within the active site. ijprajournal.com This information is vital for structure-based drug design, as it allows medicinal chemists to modify the ligand's structure to enhance its interactions with key residues, thereby improving its binding affinity and biological activity. researchgate.net For example, if a particular region of the binding pocket is found to be unoccupied, the acetate side chain of this compound could be extended or modified to form additional favorable interactions.

The following table illustrates typical binding interactions observed for quinoline derivatives in molecular docking studies.

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues |

| Hydrogen Bonding | Quinoline Nitrogen, Acetate Oxygen | Serine, Threonine, Aspartate, Glutamate, Lysine |

| Hydrophobic Interactions | Quinoline Ring, Chloro-substituent | Valine, Leucine, Isoleucine, Phenylalanine, Methionine |

| π-π Stacking | Quinoline Aromatic System | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Chloro-substituent | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov

In QSAR studies, a series of quinoline derivatives with known biological activities (e.g., inhibitory concentrations like IC50) are used to build a predictive model. mdpi.com This involves calculating a variety of molecular descriptors for each compound, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. ijprajournal.com Statistical methods, including machine learning and deep learning approaches, are then used to develop an equation that correlates these descriptors with the observed biological activity. nih.govnih.gov

A robust QSAR model can be used to predict the biological activity of new, unsynthesized quinoline-4-acetate derivatives. cas.org This allows for the virtual screening of large libraries of compounds to identify those with the highest predicted potency, prioritizing them for synthesis and experimental testing. rsc.org This significantly accelerates the drug discovery process by focusing resources on the most promising candidates. bioscipublisher.com For this compound, a QSAR model could help in predicting how modifications to the acetate side chain or substitutions on the quinoline ring would affect its biological activity against a particular target. nih.govnih.gov The insights gained from the contour maps generated in 3D-QSAR studies can guide the design of new molecules with improved activity by highlighting regions where steric bulk, positive or negative charge, or hydrophobic character is favorable or unfavorable for activity. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes and stability of a molecule in its environment, such as in a solvent or bound to a biological target.

For quinoline-4-acetate compounds, MD simulations are crucial for exploring their conformational landscape. The flexibility of the acetate side chain allows the molecule to adopt various conformations, which can be critical for its interaction with a biological receptor. MD simulations can sample these different conformations, providing insights into the energetically favorable states and the transitions between them. For instance, studies on the conformational equilibrium of carboxylic acids using MD simulations have highlighted the importance of sufficient sampling of all relevant conformations in solution, which can be challenging due to the rotational barriers of the carboxylic acid torsion. nih.gov

The stability of quinoline-4-acetate derivatives can also be assessed through MD simulations. By analyzing the trajectory of the simulation, one can evaluate the structural fluctuations of the molecule over time. Root-mean-square deviation (RMSD) calculations are often used to quantify the stability of the molecule, with lower RMSD values indicating a more stable conformation. Furthermore, MD simulations can shed light on the stability of the interactions between the quinoline-4-acetate compound and its target protein. By simulating the protein-ligand complex, researchers can observe the dynamics of the binding pocket and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. This information is invaluable for understanding the binding affinity and selectivity of the compound.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For quinoline-4-acetate and related compounds like quinoline-4-carboxylic acids, pharmacophore modeling plays a pivotal role in both de novo design and virtual screening. The development of a pharmacophore model typically starts with a set of known active molecules. By aligning these molecules and identifying their common chemical features, a hypothesis about the essential interactions with the target can be generated. For example, in the design of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), the essential pharmacophore of the brequinar (B1684385) class of inhibitors, which includes quinoline-4-carboxylic acid analogs, was identified. nih.govnih.gov This pharmacophore includes a carboxylate group that forms a salt bridge with an arginine residue and a potential hydrogen bond with a glutamine residue in the active site. nih.govnih.gov

Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates from millions of compounds, significantly narrowing down the number of molecules that need to be synthesized and tested experimentally. mdpi.comnih.gov

Pharmacophore models are also instrumental in the de novo design of new molecules. By understanding the key structural requirements for activity, medicinal chemists can design novel scaffolds or modify existing ones to better fit the pharmacophore model, thereby enhancing the compound's potency and selectivity. mdpi.com For instance, a study on 2-aryl-4-quinoline carboxylic acid analogs as DHODH inhibitors could serve as a basis for designing new compounds with improved activity. nih.govnih.gov

Table 1: Key Pharmacophoric Features for Quinoline-Based Compounds in Drug Design

| Pharmacophoric Feature | Description | Role in Molecular Recognition |

| Aromatic Ring | The quinoline core itself. | Participates in π-π stacking and hydrophobic interactions with aromatic residues in the binding pocket. |

| Hydrogen Bond Acceptor | The carboxylate group of the acetate/carboxylic acid side chain. | Forms crucial hydrogen bonds or salt bridges with donor residues like arginine and glutamine in the target's active site. |

| Hydrophobic Groups | Substituted or unsubstituted phenyl rings or other lipophilic moieties attached to the quinoline scaffold. | Occupy hydrophobic pockets within the binding site, contributing to binding affinity. |

Future Research Directions and Translational Potential in Preclinical Development

Development of Novel Quinoline-4-Acetate Hybrid Molecules

A prominent strategy in advancing quinoline-based therapeutics is the creation of hybrid molecules. This approach involves covalently linking the quinoline-4-acetate scaffold with other pharmacologically active moieties to generate a single chemical entity with potentially synergistic or multi-faceted effects. The goal is to enhance therapeutic efficacy, overcome drug resistance, or improve the safety profile compared to the individual components.

Researchers are actively exploring the conjugation of the 7-chloroquinoline (B30040) core with various bioactive pharmacophores. For instance, hybridization with benzimidazole, another heterocyclic compound with known anticancer properties, has been explored to create agents that may overcome resistance mechanisms. Similarly, combining the quinoline (B57606) structure with moieties like thiazole, oxadiazole, and benzenesulfonamide has yielded novel compounds with potent antimicrobial and anticancer activities. One of the primary goals of creating these hybrids is to design molecules that can engage with multiple biological targets simultaneously.

Interactive Table: Examples of Quinoline-Based Hybrids and Their Activities

| Hybrid Scaffold | Combined Pharmacophore | Primary Biological Activity | Reference Compound Example |

| 7-Chloroquinoline | Benzimidazole | Anticancer | 12d |

| 7-Chloroquinoline | Benzenesulfonamide | Anticancer | 17 |

| Quinoline | Thiazole | Antibacterial, Antifungal | 5e |

| Quinoline | Thiazinan-4-one | Antibacterial (MRSA) | 7e |

Strategies for Multi-Target Ligand Design

The complexity of diseases like cancer, which involve multiple signaling pathways, has spurred the development of multi-target ligands. Unlike traditional "one-drug, one-target" approaches, multi-target agents are designed to simultaneously modulate several key proteins or pathways, potentially leading to greater efficacy and a lower likelihood of developing resistance. The quinoline scaffold is a versatile platform for designing such inhibitors.

Computational methods, including molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analysis, are pivotal in the rational design of these multi-target agents. These in-silico techniques allow researchers to predict how a quinoline derivative will interact with the binding sites of multiple target proteins. For example, quinoline derivatives have been designed to dually inhibit key cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and HER-2, or PI3K and mTOR. By analyzing the structural requirements for binding to each target, chemists can modify the quinoline core to optimize interactions with all intended targets within a single molecule.

This strategy involves incorporating pharmacophoric features from different known inhibitors into a unified quinoline-based scaffold. The resulting chimeric compounds aim to address complex diseases by hitting multiple nodes in a disease network. This approach offers potential advantages in treating multifactorial conditions where targeting a single protein is often insufficient.

Prodrug Design and Delivery System Innovation

To improve the clinical potential of quinoline-4-acetate derivatives, researchers are focusing on prodrug design and advanced delivery systems. Prodrugs are inactive precursors that are metabolically converted into the active drug within the body. This strategy can be used to overcome challenges such as poor solubility, limited bioavailability, or off-target toxicity. For anticancer agents, a key goal is to design prodrugs that are selectively activated in the tumor microenvironment, thereby concentrating the active compound at the site of action and minimizing systemic exposure.

Innovation in drug delivery is also crucial. Nanotechnology-based systems offer promising solutions for enhancing the therapeutic efficacy of quinoline compounds. Various nanocarriers are being investigated:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release.

Polymeric Nanoparticles: These can be engineered to target specific tissues and release their drug payload in response to particular stimuli, such as changes in pH common in tumor environments.

Nanosuspensions: These involve reducing the drug particle size to the nanometer range, which can significantly improve the dissolution rate and oral bioavailability of poorly soluble compounds.

These advanced delivery systems can improve the pharmacokinetic profile of quinoline-4-acetate derivatives, enhance their accumulation in target tissues, and allow for sustained drug release, ultimately leading to improved therapeutic outcomes.

Exploration of New Biological Targets and Disease Indications

While much of the focus has been on cancer, the versatile quinoline scaffold is being investigated for a wide array of new biological targets and diseases. The structural features of 7-chloroquinoline derivatives make them suitable for interacting with various enzymes and receptors.

Interactive Table: Investigated Biological Targets for Quinoline Derivatives

| Biological Target Class | Specific Target Examples | Potential Disease Indication |

| Protein Kinases | EGFR, HER-2, c-Met, VEGF, PI3K | Cancer |

| Topoisomerases | Topoisomerase I, Topoisomerase II | Cancer |

| Nuclear Receptors | NR4A2 | Parkinson's Disease |

| Microtubule Dynamics | Tubulin Polymerization | Cancer |

| Phosphodiesterases | PDE5 | Alzheimer's Disease |

Recent studies have identified 4-amino-7-chloroquinoline derivatives as potential therapeutic agents for neurodegenerative disorders. For example, certain compounds have been shown to activate the nuclear receptor NR4A2, a promising drug target for Parkinson's disease due to its role in protecting dopamine neurons. nih.gov Furthermore, other quinoline derivatives have been developed as potent and selective inhibitors of phosphodiesterase 5 (PDE5), which may offer a new therapeutic avenue for treating Alzheimer's disease by rescuing synaptic and memory defects. nih.gov The exploration of these and other novel targets continues to expand the potential therapeutic landscape for compounds based on the Sodium 2-(7-chloroquinolin-4-yl)acetate structure.

Advanced Preclinical Efficacy and Selectivity Studies

Translating a promising compound from the laboratory to the clinic requires rigorous preclinical evaluation of its efficacy and selectivity. For derivatives of this compound, this involves a battery of in vitro and in vivo studies.

In vitro efficacy is typically assessed by screening the compounds against a panel of human cancer cell lines from various tissues (e.g., breast, colon, lung). These studies determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency. For instance, novel 7-chloroquinoline derivatives have demonstrated significant cytotoxic potential with low micromolar IC50 values against cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer). tandfonline.com

Selectivity is a critical parameter, representing the compound's ability to affect cancer cells while sparing normal, healthy cells. The selectivity index (SI) is often calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells. A higher SI value indicates greater selectivity and a potentially better safety profile. Advanced studies also probe the mechanism of action, investigating whether the compounds induce apoptosis (programmed cell death), cell cycle arrest, or other anticancer effects. Molecular docking studies are often used in parallel to provide insights into how these compounds bind to their molecular targets, helping to rationalize the observed efficacy and selectivity. mdpi.com

Q & A

Q. How can researchers leverage comparative studies between this compound and hydroxychloroquine analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.